(2-Aminophenyl)(cyclohexyl)methanone
Overview
Description
(2-Aminophenyl)(cyclohexyl)methanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A study by Jing et al. (2018) presents an efficient and environmentally friendly method to synthesize derivatives of (2-aminophenyl)(naphthalen-2-yl)methanone, emphasizing high yields and green chemistry practices (Jing et al., 2018).
Structural Characterization and Docking Studies : Shahana and Yardily (2020) focus on the synthesis and characterization of similar compounds, employing spectroscopic methods and density functional theory (DFT) calculations. Their work includes molecular docking studies to understand the antibacterial activity of the compounds (Shahana & Yardily, 2020).
Application in Novel Compounds Synthesis : Jang et al. (2022) describe a novel route to xanthone structures from cyclohexyl(2-hydroxyphenyl)methanone, highlighting the broad substrate scope and high atom-economic manner of the process (Jang et al., 2022).
Anti-Inflammatory Activity : Ottosen et al. (2003) report on the anti-inflammatory properties of a series of 4-aminobenzophenones, identifying (4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone as a lead compound. This study emphasizes the compound's potential as a p38 MAP kinase inhibitor (Ottosen et al., 2003).
Biocatalysis : Şahin et al. (2019) investigate the use of Lactobacillus paracasei BD101 as a biocatalyst for the asymmetric reduction of cyclohexyl(phenyl)methanone to its corresponding alcohol, demonstrating its potential in producing enantiomerically pure compounds (Şahin, Serencam, & Dertli, 2019).
Antioxidant and Anti-Inflammatory Potential : Gacche et al. (2008) evaluate the antioxidant and anti-inflammatory activities of synthetic derivatives of 1-(2-hydroxy-3-(2-hydroxy-cyclohexyl)-4,6-dimethoxy-phenyl)-methanone, suggesting its potential as a lead molecule for developing new therapeutic agents (Gacche, Khsirsagar, Kamble, Bandgar, Dhole, Shisode, & Chaudhari, 2008).
Properties
IUPAC Name |
(2-aminophenyl)-cyclohexylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHXZEWREZILOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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